![molecular formula C11H11N3S B1420920 4-[4-(甲硫基)苯基]嘧啶-2-胺 CAS No. 1206108-75-9](/img/structure/B1420920.png)

4-[4-(甲硫基)苯基]嘧啶-2-胺

描述

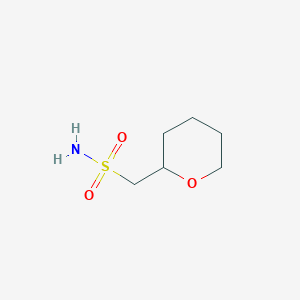

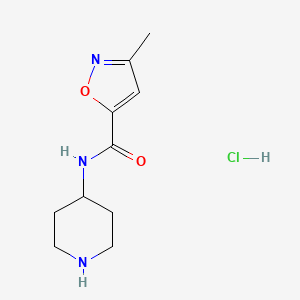

“4-[4-(Methylthio)phenyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C11H11N3S and a molecular weight of 217.29 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrimidines, including “4-[4-(Methylthio)phenyl]pyrimidin-2-amine”, involves several steps. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate . A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis

The molecular structure of “4-[4-(Methylthio)phenyl]pyrimidin-2-amine” is represented by the SMILES string CSC1=CC=C(C=C1)C2=NC(=NC=C2)N .Chemical Reactions Analysis

Pyrimidines, including “4-[4-(Methylthio)phenyl]pyrimidin-2-amine”, can undergo various chemical reactions. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[4-(Methylthio)phenyl]pyrimidin-2-amine” include a molecular weight of 217.29 . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Antimicrobial Applications

Antimicrobial Additive in Coatings : A study by El‐Wahab et al. (2015) explored the use of derivatives of this compound in antimicrobial coatings. These compounds showed significant antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste, which suggests potential applications in surface coatings for microbial control (El‐Wahab et al., 2015).

Antibacterial and Antifungal Activity : Another research by Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids, exhibiting noteworthy in vitro antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).

Antioxidant Properties

- Antioxidant Activity : A study by Kotaiah et al. (2012) focused on synthesizing derivatives of the compound for evaluating their antioxidant properties. Some derivatives demonstrated significant radical scavenging activity, suggesting their potential as antioxidants (Kotaiah et al., 2012).

Pharmacological Screening

- Anti-inflammatory Activity : Research by Kumar et al. (2017) on a series of di-(phenyl) pyrimidin-2-amine derivatives, including variants of the compound , showed promising anti-inflammatory properties (Kumar et al., 2017).

Antidiabetic Potential

- Synthesis for Antidiabetic Activity : Abdel-Aziz et al. (2011) synthesized a series of derivatives with potential antidiabetic effects. This work indicates the compound’s utility in developing new antidiabetic medications (Abdel-Aziz et al., 2011).

Material Science Applications

- Corrosion Inhibition : Ashassi-Sorkhabi et al. (2005) investigated the efficiency of related Schiff base congeners as corrosion inhibitors for mild steel in hydrochloric acid, indicating potential applications in material protection and maintenance (Ashassi-Sorkhabi et al., 2005).

属性

IUPAC Name |

4-(4-methylsulfanylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJOHMVXDGZDQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Methylthio)phenyl]pyrimidin-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-amino-5-bromo-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1420840.png)

![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)

![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)

![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)

![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)